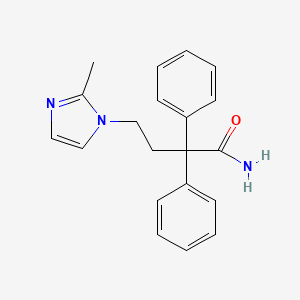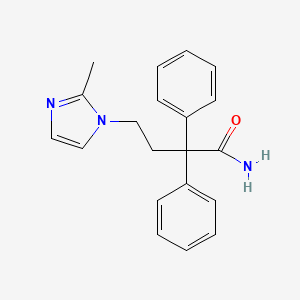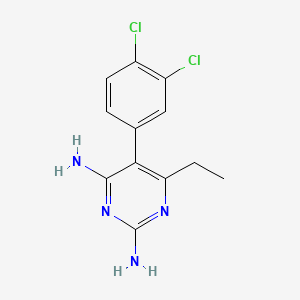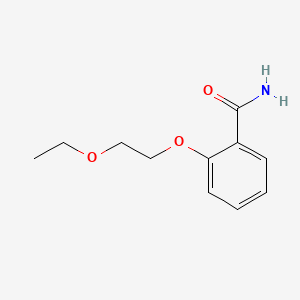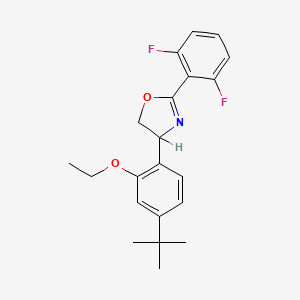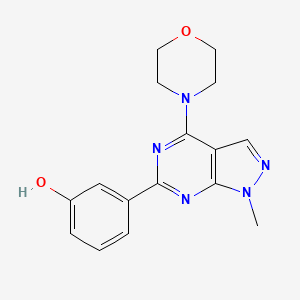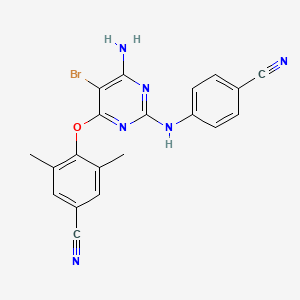
Hexarelin
Vue d'ensemble
Description
EXAMORELIN: (noms de code en développement EP-23905, MF-6003) est un hexapeptide dérivé du GHRP-6. Sa structure chimique est His-D-2-méthyl-Trp-Ala-Trp-D-Phe-Lys-NH₂. Développé par Mediolanum Farmaceutici, il agit comme un agoniste puissant du récepteur de la ghréline/de la sécrétagogue de l'hormone de croissance (GHSR) . Contrairement à la ghréline, il n'a pas de similarité de séquence, mais il imite ses effets en se liant au récepteur de la ghréline.
Applications De Recherche Scientifique
EXAMORELIN: has diverse applications:
Growth Hormone Release: It substantially increases plasma growth hormone (GH) levels in animals and humans.
Prolactin, ACTH, and Cortisol: Like other GHRPs, it stimulates prolactin, adrenocorticotropic hormone (ACTH), and cortisol release.
IGF-1 and IGFBP-1: Studies report conflicting effects on insulin-like growth factor 1 (IGF-1) and insulin-like growth factor-binding protein 1 (IGFBP-1) levels.
Other Hormones: It does not affect glucose, LH, FSH, or TSH levels .
Mécanisme D'action
Target of Action
Hexarelin, also known as Examorelin, is a synthetic hexapeptide that primarily targets the Growth Hormone Secretagogue Receptor (GHSR) . This receptor is located in the pituitary gland and hypothalamus, as well as in peripheral organs such as the heart, digestive tract, and adrenal gland . The activation of these receptors leads to the production and release of growth hormones .
Mode of Action
This compound mimics the action of a naturally occurring hormone called ghrelin . It binds with the GHSR, initiating a phospholipid-dependent protein kinase (PKC) signaling pathway . This leads to the amplified release of growth hormone (GH) due to the coordinated action of the hypothalamus and the pituitary gland . This compound also limits the release of somatostatin, a hormone that typically inhibits GH production, leading to higher serum levels of GH .
Biochemical Pathways
This compound affects several biochemical pathways. It stimulates the release of growth hormone, which has wide-ranging effects on the body, including the regulation of body weight, protection of cardiomyocytes, and development of the musculoskeletal system . This compound also interacts with the MDM2/p53 pathway, which plays a crucial role in apoptosis .
Pharmacokinetics
This compound is administered via various routes such as intravenous, subcutaneous, intranasal, and oral . It has an elimination half-life of approximately 55 minutes . The low oral bioavailability of this compound has been attributed to its degradation in the presence of the contents of the intestine .
Result of Action
This compound has several molecular and cellular effects. It protects β-cell mass from cytotoxic effects, ameliorates mitochondrial damage, and reduces excessive superoxide activity in β-cells . It also decreases the expression of pro-apoptotic proteins like Caspase-3, Caspase-9, Bax, and increases the expression of the anti-apoptotic protein Bcl-2 .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes in the intestine can degrade this compound, reducing its bioavailability . Research is ongoing to improve the absorption and effectiveness of this compound, including the use of absorption-enhancing agents .
Analyse Biochimique
Biochemical Properties
Hexarelin interacts with the growth hormone secretagogue receptor (GHS-R1a) located in the hippocampus . It mimics the action of a naturally occurring hormone called ghrelin . This binding stimulates a wide array of physiological pathways such as the release of growth hormone (GH), protecting cardiomyocytes, regulating body weight, and development of the musculoskeletal system .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it stimulates the growth of new muscle fibers, leading to the development of lean muscle mass and enhancing body strength .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds with the growth hormone secretagogue receptor (GHS-R1a), similar to ghrelin, to initiate a phospholipid-dependent protein kinase (PKC) signaling pathway . This leads to the amplified release of growth hormone (GH) due to the coordinated action of the hypothalamus and the pituitary gland .
Temporal Effects in Laboratory Settings
In a study conducted on rats, this compound showed prospective benefits on cardiovascular health as well as enhanced fitness regimes . Over time, the effects of this compound can change, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, twice daily intraperitoneal injections of this compound (200 μg/kg body weight) were examined in nonobese insulin-resistant MKR mice for 12 days. The treatment significantly improved glucose and insulin intolerance and decreased plasma and liver triglycerides in MKR mice .
Metabolic Pathways
This compound is involved in several metabolic pathways. It enhances the natural growth hormone production by amplifying the natural growth hormone releasing signal . This results in a greater secretion of growth hormone from the pituitary gland .
Transport and Distribution
Once administered, this compound targets specific receptors in the pituitary gland and hypothalamus . It binds to these receptors and triggers them to produce and release more growth hormones . These released hormones then circulate throughout the body where they carry out various functions like promoting muscle development or enhancing metabolism .
Subcellular Localization
Given its role in stimulating the release of growth hormones, it can be inferred that it primarily interacts with receptors in the pituitary gland and hypothalamus .
Méthodes De Préparation
EXAMORELIN: peut être synthétisé en utilisant diverses voies. Malheureusement, les méthodes de synthèse spécifiques et les conditions de réaction ne sont pas largement documentées. La production industrielle implique probablement la synthèse peptidique en phase solide (SPPS) ou des techniques similaires.
Analyse Des Réactions Chimiques
Réactions: Bien que les informations détaillées soient rares, peut subir une formation de liaison peptidique pendant la synthèse.
Réactifs courants: Réactifs de synthèse peptidique standard, tels que les agents de couplage (par exemple, HBTU, HATU), les groupes protecteurs et les agents de déprotection.
Principaux produits: Le produit final est l'hexapeptide lui-même.
4. Applications de la recherche scientifique
EXAMORELIN: a des applications diverses:
Libération de l'hormone de croissance: Il augmente considérablement les niveaux d'hormone de croissance (GH) plasmatique chez les animaux et les humains.
Prolactine, ACTH et cortisol: Comme les autres GHRP, il stimule la libération de prolactine, d'hormone adrénocorticotrope (ACTH) et de cortisol.
IGF-1 et IGFBP-1: Les études rapportent des effets contradictoires sur les niveaux de facteur de croissance analogue à l'insuline 1 (IGF-1) et de protéine de liaison au facteur de croissance analogue à l'insuline 1 (IGFBP-1).
Autres hormones: Il n'affecte pas les niveaux de glucose, de LH, de FSH ou de TSH .
5. Mécanisme d'action
EXAMORELIN: se lie au GHSR, ce qui conduit à la libération de GH. Ses cibles moléculaires et ses voies impliquent l'activation du récepteur de la ghréline.
Comparaison Avec Des Composés Similaires
Unicité: se démarque par son agonisme sélectif du GHSR.
Composés similaires: Les autres GHRP (par exemple, GHRP-2, GHRP-6) partagent des mécanismes similaires, mais diffèrent en structure.
Propriétés
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H58N12O6/c1-27-34(33-15-7-9-17-37(33)54-27)23-41(58-44(62)35(49)22-31-25-51-26-53-31)45(63)55-28(2)43(61)57-40(21-30-24-52-36-16-8-6-14-32(30)36)47(65)59-39(20-29-12-4-3-5-13-29)46(64)56-38(42(50)60)18-10-11-19-48/h3-9,12-17,24-26,28,35,38-41,52,54H,10-11,18-23,48-49H2,1-2H3,(H2,50,60)(H,51,53)(H,55,63)(H,56,64)(H,57,61)(H,58,62)(H,59,65)/t28-,35-,38-,39+,40-,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWNMGKSNGWLOL-GIIHNPQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC6=CN=CN6)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H58N12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401032408 | |
| Record name | Examorelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401032408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
887.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140703-51-1 | |
| Record name | Examorelin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140703511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Examorelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401032408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EXAMORELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09QF37C617 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Hexarelin and what is its primary mechanism of action?
A: this compound is a synthetic hexapeptide belonging to the growth hormone secretagogue (GHS) family. It primarily acts by binding to the growth hormone secretagogue receptor (GHSR), specifically the GHS-R1a subtype, located in the pituitary gland and hypothalamus. [] This binding stimulates the release of growth hormone (GH) from the pituitary gland. [, ]
Q2: Does this compound exert its effects solely through GH release?
A: While GH release is a primary effect, research suggests this compound also acts independently of the GH/IGF-1 axis. [, ] For example, it demonstrates cardioprotective effects in hypophysectomized rats, implying a direct action on the heart. []
Q3: What are the downstream effects of this compound binding to its receptor(s)?
A: this compound binding to GHS-R1a leads to GH release, which influences various physiological processes, including growth, metabolism, and body composition. [] Independent of GH, this compound can activate MAPK and PI3K/Akt pathways in certain cell types, influencing cell proliferation, survival, and apoptosis. [, , ]
Q4: Does this compound affect the hypothalamo-pituitary-adrenal (HPA) axis?
A: Yes, research suggests this compound stimulates the HPA axis, likely through arginine vasopressin (AVP) release, as its effects were not influenced by CRH in studies on healthy male volunteers. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C37H49N9O7 and a molecular weight of 747.87 g/mol.
Q6: Is there spectroscopic data available for this compound?
A6: While specific spectroscopic data is not provided in the analyzed research, the peptide nature of this compound implies characterization using techniques like mass spectrometry, nuclear magnetic resonance, and circular dichroism.
Q7: Is there information available on the material compatibility and stability of this compound under various conditions?
A7: The provided research focuses on the biological effects of this compound rather than its material compatibility or stability in non-biological settings. Therefore, specific information regarding these aspects is limited.
Q8: Does this compound possess catalytic properties?
A8: As a peptide, this compound primarily functions as a signaling molecule by binding to specific receptors. No catalytic properties are reported in the analyzed research.
Q9: Are there computational studies exploring the structure-activity relationship of this compound?
A: While not explicitly detailed, the existence of this compound analogs with altered activities implies the use of computational chemistry and modeling, like quantitative structure-activity relationship (QSAR) studies, to design more potent or selective compounds. [, ]
Q10: How do structural modifications of this compound affect its activity?
A: Research demonstrates that modifications impact this compound's activity and receptor binding. [, , ] For example, replacing D-tryptophan with its 2-methyl derivative creates an analog resistant to glucocorticoid-mediated inhibition of GH secretion. [] Similarly, some analogs, like EP-80317, lose GH-releasing properties while retaining binding affinity to specific receptors. []
Q11: What is known about the stability of this compound and potential formulations?
A: Studies show this compound is susceptible to enzymatic degradation in the gastrointestinal tract, explaining its low oral bioavailability. [] Strategies to enhance its absorption, such as co-administration with enzyme inhibitors, are explored. []
Q12: Is there information available on SHE regulations specific to this compound?
A12: The provided research focuses on the pharmacological and biological aspects of this compound. Information regarding specific SHE regulations and compliance is not discussed.
Q13: How is this compound absorbed and distributed in the body?
A: Studies in rats show rapid absorption after subcutaneous administration with a bioavailability of 64%. [] Following intravenous injection, it displays a short half-life of approximately 76 minutes. []
Q14: What are the primary routes of this compound metabolism and excretion?
A: Research in rats indicates biliary excretion as the primary route of elimination. [] Interestingly, a high percentage of unchanged this compound is recovered in both bile and urine, suggesting resistance to certain proteolytic enzymes. []
Q15: Does the route of administration affect this compound's efficacy?
A: Yes, studies in humans reveal varying bioavailabilities depending on the administration route. [] While subcutaneous administration demonstrates high bioavailability, oral bioavailability is significantly lower, likely due to degradation in the digestive system. [, ]
Q16: What cell-based assays have been used to study the effects of this compound?
A: Researchers utilize various cell lines, including rat H9c2 cardiomyocytes, human breast carcinoma cell lines (MCF7, T47D, MDA-MB231), and adult rat hippocampal progenitor cells, to investigate this compound's effects on cell proliferation, apoptosis, and receptor binding. [, , ]
Q17: What animal models have been employed in this compound research?
A: Studies utilize various animal models, including rats, mice, dogs, and lambs, to explore the effects of this compound on GH release, cardiac function, metabolic parameters, and behavioral responses. [, , , ]
Q18: Are there clinical trials investigating the therapeutic potential of this compound?
A: Yes, clinical trials have been conducted in humans, particularly in short children and acromegaly patients, to evaluate the effects of this compound on growth, GH release, and interaction with other hormones. [, ]
Q19: Is there evidence of resistance development to this compound?
A19: While desensitization with prolonged treatment is documented, specific resistance mechanisms are not fully elucidated in the analyzed research.
Q20: What is the safety profile of this compound?
A: The provided research primarily focuses on the efficacy of this compound. While some studies mention side effects like increased appetite or potential for HPA axis stimulation, detailed toxicological data and long-term safety profiles are not extensively discussed. [, ]
Q21: What analytical methods are used to characterize and quantify this compound?
A: The research utilizes standard techniques for peptide analysis, including high-performance liquid chromatography (HPLC) and immunoassays (ELISA) to measure this compound and related hormone levels in various biological samples. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



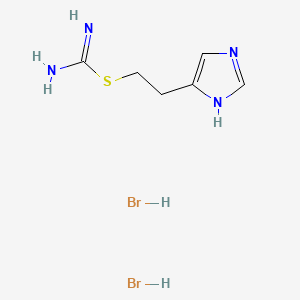
![N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B1671751.png)
